![molecular formula C19H19N7 B2926668 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine CAS No. 2198443-33-1](/img/structure/B2926668.png)
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are known for their high density and excellent thermal stability .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or tetrahydropyrimido-diones . The process typically requires a catalyst and precise control of reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using X-ray diffraction . This allows researchers to understand the relationship between the structure of the compound and its properties .Chemical Reactions Analysis
These compounds can exhibit a variety of chemical reactions. For example, they can show weak luminescent properties in solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .科学的研究の応用
Molecular Structure and Rearrangements
Synthesis and Molecular Rearrangements : The preparation and structural analysis of triazoloquinazolinium derivatives reveal insights into their molecular structure and potential for chemical transformations. For example, [1,2,4]Triazoloquinazolinium derivatives have been synthesized, demonstrating the capacity for molecular rearrangements and providing a foundation for further chemical studies (Crabb et al., 1999).
Synthesis and Biological Evaluation
Anticancer and Antimicrobial Activity : Some derivatives of triazolo[4,3-a]pyrimidine have been synthesized and evaluated for their DNA photocleavage activity, indicating potential applications in cancer therapy and molecular biology (Sharma et al., 2015). Furthermore, specific derivatives have shown significant anticancer activity, suggesting their potential as novel therapeutic agents (Reddy et al., 2015).
Antioxidant, Anti-Inflammatory, and Analgesic Activity : The exploration of pyrimido[4,5-b]quinolines has uncovered compounds with promising biological activities, including antioxidant, anti-inflammatory, and analgesic effects, which could lead to new treatments for related disorders (El-Gazzar et al., 2009).
Chemical Synthesis and Reactivity
Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds utilizing triazoloquinazolinium derivatives as synthons highlights the chemical versatility and reactivity of these compounds, offering pathways to novel heterocyclic structures with potential applications in drug development and materials science (Chernyshev et al., 2014).
Advanced Materials and Molecular Docking
Docking Studies and Photocleavage Activity : The docking studies and evaluation of DNA photocleavage activity of triazolo[4,3-a]pyrimidine derivatives demonstrate their utility in understanding molecular interactions and designing compounds with targeted biological activities (Sharma et al., 2015).
作用機序
Target of Action
The compound N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinolin-4-amine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with their targets due to the presence of nitrogen atoms in their structure . This allows them to interact with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
将来の方向性
特性
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c1-13-9-17(15-5-3-4-6-16(15)21-13)24(2)14-10-25(11-14)19-8-7-18-22-20-12-26(18)23-19/h3-9,12,14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLTYRCTSOAWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
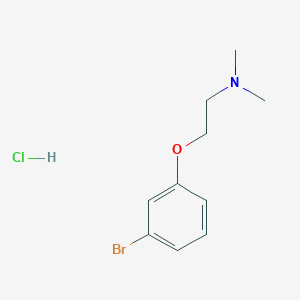
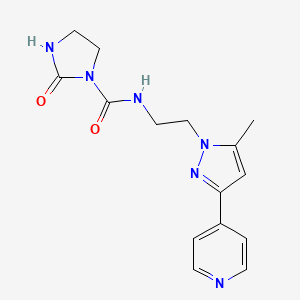

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

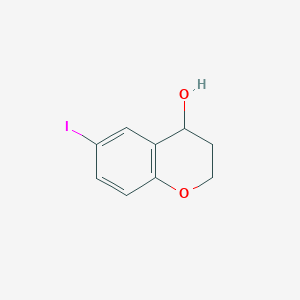
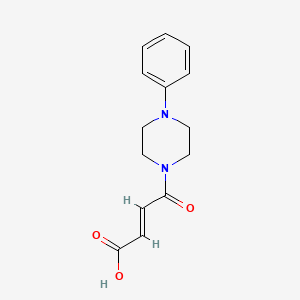
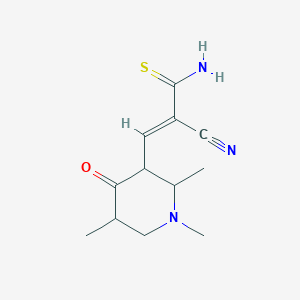
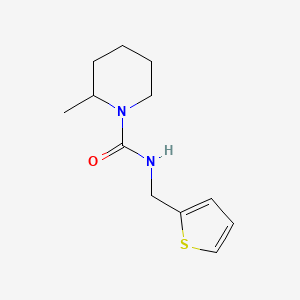
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

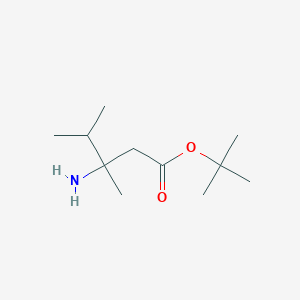
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
